molecular formula C23H15N3O2S2 B2638643 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide CAS No. 361172-91-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2638643
CAS No.: 361172-91-0
M. Wt: 429.51
InChI Key: DEWVNZDOLBGXAJ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a synthetic, small-molecule chemical probe featuring a distinct bi-heterocyclic scaffold. This structure incorporates both a benzothiazole and a thiazole ring, pharmacophores that are prominently featured in compounds active in neurological and pharmacological research . The core benzothiazole moiety is a recognized privileged structure in medicinal chemistry, known for its versatile biological profile and its presence in molecules that interact with central nervous system targets . Specifically, analogous N-(thiazol-2-yl)-benzamide compounds have been identified in research as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists are valuable tools for elucidating the poorly understood physiological functions of ZAC in the brain and peripheral tissues . Furthermore, structurally related benzothiazole-based molecules are under investigation for their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, anticonvulsants, and dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain and inflammation studies . The specific spatial arrangement and substitution pattern of this compound suggest it may serve as a key intermediate or final probe in drug discovery campaigns, particularly for developing multi-target directed ligands (MTDLs). Researchers can utilize this compound for target identification, mechanism-of-action studies, and structure-activity relationship (SAR) optimization in various fields, including neuroscience and immunology. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O2S2/c27-21(16-10-4-6-12-19(16)28-15-8-2-1-3-9-15)26-23-25-18(14-29-23)22-24-17-11-5-7-13-20(17)30-22/h1-14H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWVNZDOLBGXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides. These intermediates can then be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .

Chemical Reactions Analysis

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the potential of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide as a nonsteroidal anti-inflammatory drug (NSAID). It has been synthesized and evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

Key Findings:

  • The compound was synthesized through the condensation of 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones .
  • Biological assays demonstrated significant analgesic and anti-inflammatory effects, particularly in the compound designated as S-4, which exhibited the highest activity among tested derivatives .

Anticancer Properties

This compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the regulation of cell cycle processes and apoptosis in cancer cells.

Research Highlights:

  • The compound showed promising results against various cancer cell lines, demonstrating cytotoxicity and growth inhibition .
  • Studies indicated that it may induce cell cycle arrest through p53/p21-dependent pathways, leading to apoptosis in targeted cancer cells .
Activity TypeTarget Enzyme/PathwayObserved EffectReference
Anti-inflammatoryCOX-2Significant inhibition
AnticancerCell cycle regulationInduction of apoptosis

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory properties of various benzothiazole derivatives, this compound was identified as a potent COX-2 inhibitor. The synthesis involved specific reaction conditions that optimized yield and purity, followed by rigorous biological testing that confirmed its efficacy .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of this compound against several human cancer cell lines. The results indicated that it could effectively inhibit cell proliferation with IC50 values comparable to established chemotherapeutics. Moreover, toxicity tests revealed a favorable safety profile, with significantly lower toxicity to normal cells compared to cancerous ones .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, molecular docking studies have revealed that the compound can interact with other protein receptors, further elucidating its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name/Structure Key Substituents/Modifications Melting Point (°C) Molecular Weight (g/mol) Synthesis Method
Target Compound 2-Phenoxybenzamide, benzo[d]thiazol-thiazole Not reported ~479.56 (calculated) Likely CuAAC click chemistry
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) Unsubstituted benzamide 190–198 255.21 Amide coupling
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Cl on benzamide 201–210 289.01 Amide coupling
Compound 28 Trifluoromethyl, triazole linker 210–212 (decomp.) 632.15 CuAAC click chemistry
GSK1570606A 4-(Pyridin-2-yl)thiazol-2-yl, 4-F-phenyl Not reported 331.36 Amide coupling
Compound 5a Nitrobenzamide, methoxybenzo[d]thiazol Not reported Not reported Multistep organic synthesis

Key Observations:

  • Substituent Effects: The target compound’s 2-phenoxy group likely enhances lipophilicity compared to simpler benzamide derivatives (e.g., 1.2b–1.2e) . Chloro or methyl substituents on the benzamide (as in 1.2d and 1.2c) increase molecular weight and melting points, suggesting improved crystallinity .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a nonsteroidal anti-inflammatory drug (NSAID) and anticancer agent. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data from various studies.

Synthesis

The synthesis of this compound typically involves the condensation of thiazole derivatives with phenoxyacetic acid derivatives. The reaction is usually facilitated by a catalytic amount of acid in an organic solvent. Characterization of the synthesized compounds is performed using techniques such as IR, NMR spectroscopy, and elemental analysis to confirm their structures and purity.

Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory properties. These compounds are primarily evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

In a study assessing the analgesic and anti-inflammatory effects of various benzothiazole derivatives, it was found that certain compounds displayed a high degree of COX-2 inhibition, suggesting their potential as NSAIDs. For instance, one derivative showed an IC50 value indicating effective inhibition comparable to established NSAIDs .

Anticancer Activity

In addition to anti-inflammatory effects, compounds like this compound have been investigated for their anticancer properties. A study highlighted the compound's ability to inhibit growth in various cancer cell lines, with reported GI50 values ranging from 0.20–2.58 μM against human cancer cell lines . The mechanism of action is believed to involve inhibition of tyrosine kinase receptors, which are crucial for cancer cell proliferation.

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity IC50/GI50 Values Reference
COX-2 Inhibition10.25 μM
Anti-cancer (GI50)0.20–2.58 μM
Analgesic EffectSignificant

Case Studies

  • Analgesic and Anti-inflammatory Evaluation : A study conducted on several synthesized derivatives demonstrated that N-(benzo[d]thiazol-2-yl)-2-(4-substituted phenoxy)acetamide derivatives exhibited promising analgesic activity in animal models. The best-performing derivative showed a significant reduction in inflammation comparable to standard NSAIDs .
  • Anticancer Efficacy : Another investigation focused on the anticancer potential of thiazole derivatives indicated that they could selectively target cancer cells while exhibiting lower toxicity towards normal fibroblast cells, highlighting their therapeutic promise .

Q & A

Q. Table 1: Key Synthetic Parameters and Yields

ParameterOptimal ConditionYield RangeEvidence Source
SolventPyridine/DMF70–85%
Temperature80–100°C65–80%
CatalystDMAP+10–15%

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic SignalInterpretationEvidence Source
1H NMRδ 7.5–8.0 (multiplet)Benzothiazole protons
IR1665 cm⁻¹Amide C=O stretch
MS (ESI+)m/z 434.1 [M+H]+Molecular ion confirmed

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